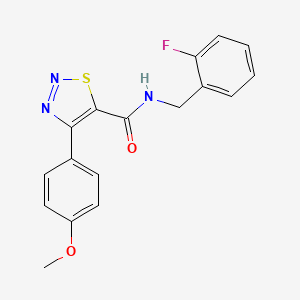

N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 2-fluorobenzyl carboxamide moiety at position 3. This scaffold is structurally similar to several bioactive thiadiazole derivatives reported in medicinal chemistry, particularly those targeting enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-23-13-8-6-11(7-9-13)15-16(24-21-20-15)17(22)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWDZOSUPHTQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile, such as an amine or a thiol.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and fluorobenzyl group are susceptible to nucleophilic attack. Key reactions include:

For example, the fluorine atom on the benzyl group can be displaced by amines or alkoxides under basic conditions, forming derivatives like N-(2-aminobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide.

Oxidation Reactions

The methoxyphenyl moiety and thiadiazole sulfur atom are oxidation-sensitive:

Oxidation of the methoxy group to a hydroxyl group enhances hydrogen-bonding capacity, potentially improving biological interactions.

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the thiadiazole ring may undergo hydrolysis:

| Condition | Reagent | Product |

|---|---|---|

| Strong acid (HCl) | Reflux, 6 hours | Ring cleavage to form thioamide intermediates |

| Alkaline (NaOH) | Ethanol/H₂O, 80°C | Carboxamide hydrolysis to carboxylic acid |

These reactions are critical for biodegradation studies or prodrug activation .

Enzyme-Mediated Modifications

In biological systems, cytochrome P450 enzymes catalyze:

-

O-Demethylation : Conversion of methoxyphenyl to hydroxyphenyl (major metabolite) .

-

Fluorine displacement : Rare but observed in fluorinated aryl systems .

Synthetic Modifications for Bioactivity

Structural analogs reveal reactivity trends applicable to this compound:

Stability Under Environmental Conditions

| Factor | Effect | Degradation Products |

|---|---|---|

| UV light (300–400 nm) | Thiadiazole ring decomposition | Sulfur dioxide and aromatic fragments |

| High humidity | Hydrolysis of carboxamide to carboxylic acid | 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-acid |

This compound’s reactivity is foundational for developing derivatives with optimized pharmacokinetic or pharmacodynamic properties. Further experimental validation is required to confirm reaction pathways and yields.

Biological Activity

N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a thiadiazole ring which is known for its bioactivity. The presence of the fluorobenzyl and methoxyphenyl groups enhances its pharmacological potential.

Pharmacological Activities

Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Activity : this compound has demonstrated antimicrobial properties against both bacterial and fungal strains. Its efficacy varies with different microbial species, suggesting a broad spectrum of activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic effects in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Modulation of Signaling Pathways : Thiadiazoles can interfere with signaling pathways such as NF-kB and MAPK pathways, which are pivotal in inflammation and cancer progression.

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various thiadiazole derivatives including this compound against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating substantial cytotoxicity compared to control groups .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent for bacterial infections .

Summary Table of Biological Activities

Scientific Research Applications

N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits several pharmacological properties:

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- Activation of Caspases : Inducing programmed cell death.

- Modulation of Bcl-2 Family Proteins : Affecting survival pathways in cancer cells.

A study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity compared to control groups .

Antimicrobial Activity

The compound has demonstrated antimicrobial efficacy against various bacterial strains. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has shown that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer potential against various cell lines, confirming significant cytotoxic effects attributed to the compound's ability to induce apoptosis through caspase activation .

Study 2: Antimicrobial Efficacy

Investigations into its antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent for bacterial infections .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12 µM | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 64 µg/mL | Metabolic pathway inhibition |

| Anti-inflammatory | Various | Not specified | Inhibition of cytokines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzyl Group

- N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (): This analog replaces the 2-fluorobenzyl group with a 4-chlorobenzyl group. No direct bioactivity data are available, but chlorinated analogs are often explored for pesticidal or antimicrobial applications .

- N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Compound 24 in ): The substitution of 2-fluorobenzyl with a 3,4-dimethoxyphenethyl group introduces additional methoxy substituents, which could enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.

Modifications to the Thiadiazole Core

- N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (): Here, the 4-methoxyphenyl group is replaced with a phenyl ring, and the carboxamide side chain incorporates a diethylamino group. This compound’s synthesis via HBTU-mediated coupling highlights the versatility of thiadiazole carboxamides in drug discovery. The diethylamino group may confer basicity, influencing solubility and target engagement .

- It exhibits cardioprotective activity by reducing smooth muscle contractility under hypoxia, outperforming reference drugs like Levocarnitine. This suggests that the 4-methoxyphenyl group may enhance cardiovascular efficacy in related scaffolds .

Functional Group Replacements

- Nitrothiophene Carboxamides (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide replace the thiadiazole with a thiophene ring. The nitro group enhances electron-withdrawing effects, which may improve antibacterial activity by disrupting bacterial membrane potentials. However, these compounds show variable purity (42–99%), highlighting synthetic challenges .

Key Physicochemical and Pharmacological Trends

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Key Observations:

Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and lower polarizability may reduce steric hindrance in target binding compared to chlorine .

Thiadiazole vs. Thiazole/Thiophene : Thiadiazoles generally exhibit higher metabolic stability than thiophenes but may face synthesis challenges, as seen in nitrothiophene derivatives .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the thiadiazole core.

- Amide coupling between the thiadiazole-5-carboxylic acid derivative and 2-fluorobenzylamine.

Optimization strategies: - Use coupling agents like EDCI/HOBt for efficient amide bond formation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization.

Yield improvements may require temperature control (e.g., 0–5°C for azide formation steps) and inert atmospheres to prevent decomposition .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

- NMR spectroscopy :

- ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl and methoxyphenyl groups).

- 2D NMR (COSY, HSQC) for connectivity analysis.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Elemental analysis : Validate purity and stoichiometry .

Advanced: How does the 2-fluorobenzyl group influence the compound’s bioactivity, particularly in modulating ion channels like TRPC3/6?

Answer:

The 2-fluorobenzyl moiety enhances:

- Lipophilicity , improving membrane permeability.

- Target selectivity by fitting into hydrophobic pockets of TRPC3/6 channels.

Experimental validation: - Perform Ca²⁺ imaging assays (e.g., Fluo-4 AM dye) in cells overexpressing TRPC3/6.

- Compare inhibition efficacy (IC₅₀) with analogs lacking fluorine.

- Use patch-clamp electrophysiology to confirm direct channel blockade.

Structural analogs like BTP-2 (a related thiadiazole carboxamide) show SOCE inhibition via TRPC3/6 interaction, suggesting similar mechanisms .

Advanced: How can researchers resolve contradictions in reported biological activity across different cellular models?

Answer:

- Control for cell-specific factors :

- Test compound activity in isogenic cell lines to exclude genetic variability.

- Measure expression levels of target proteins (e.g., TRPC3/6 via Western blot).

- Assay standardization :

- Use consistent Ca²⁺ buffer conditions (e.g., 1.8 mM extracellular Ca²⁺).

- Validate results with orthogonal methods (e.g., electrophysiology and fluorescence plate readers).

- Address solubility limitations :

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo.

- Formulation optimization :

- Use cyclodextrins or liposomal encapsulation.

- Adjust pH for salt formation (e.g., hydrochloride salt).

- Structural modifications :

Advanced: How to investigate the compound’s potential off-target effects in kinase or enzyme inhibition assays?

Answer:

- High-throughput screening (HTS) :

- Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- Use ATP concentration near Km to detect competitive inhibition.

- Molecular docking :

- Model compound binding to non-target proteins (e.g., using AutoDock Vina).

- Prioritize proteins with docking scores ≤−7.0 kcal/mol for experimental validation.

- Counter-screening :

- Include unrelated targets (e.g., GPCRs) to assess specificity .

Advanced: What computational methods predict metabolic stability and degradation pathways?

Answer:

- In silico metabolism prediction :

- Use software like Schrödinger’s Metabolite or ADMET Predictor™ to identify labile sites (e.g., thiadiazole ring cleavage).

- LC-MS/MS analysis :

- Incubate compound with liver microsomes (human/rodent) and identify metabolites.

- Compare with control samples lacking NADPH cofactors.

- CYP450 inhibition assays :

- Test against CYP3A4, 2D6 isoforms using fluorogenic substrates .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing TRPC3/6 inhibition?

Answer:

- Modify substituents systematically :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess potency.

- Vary fluorobenzyl ring positions (2-, 3-, 4-F) for spatial tolerance analysis.

- Assay conditions :

- Use TRPC3/6-transfected HEK293 cells for uniform expression.

- Measure IC₅₀ values via dose-response curves (10 nM–100 μM range).

- Correlate data with molecular dynamics simulations to predict binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.